REACTION_CXSMILES
|
C1(C2N=C(/C=C/C3C=C(N)C=CC=3)SC=2)CCC1.[CH3:19][O:20][C:21](=[O:34])[C:22]1[CH:27]=[CH:26][C:25](CC(O)=O)=[C:24]([O:32][CH3:33])[CH:23]=1>C(Cl)Cl>[CH3:19][O:20][C:21](=[O:34])[C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([O:32][CH3:33])[CH:23]=1
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C=1N=C(SC1)/C=C/C=1C=C(C=CC1)N
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)CC(=O)O)OC)=O
|
Name
|
N-ethyl-N-(dimethylaminopropyl)carbodiimide
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed in a flask
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with 10 ml of water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residual material was purified by silica gel chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |